molecular formula C12H18O4 B14602390 Dimethyl (2-methylcyclohex-2-en-1-yl)propanedioate CAS No. 61111-36-2

Dimethyl (2-methylcyclohex-2-en-1-yl)propanedioate

Katalognummer: B14602390
CAS-Nummer: 61111-36-2
Molekulargewicht: 226.27 g/mol
InChI-Schlüssel: RFRYXFRKUVRHCR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethyl (2-methylcyclohex-2-en-1-yl)propanedioate is an organic compound with the molecular formula C12H18O4 and a molecular weight of 226.273 g/mol . It is a derivative of cyclohexene, featuring a dimethyl ester functional group attached to a methyl-substituted cyclohexene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dimethyl (2-methylcyclohex-2-en-1-yl)propanedioate can be synthesized through several routes. One common method involves the esterification of 2-methylcyclohex-2-en-1-ol with malonic acid in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions, followed by purification through distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of 2-methylcyclohex-2-en-1-one, followed by esterification with malonic acid. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the hydrogenation step. The esterification process is then carried out under controlled temperature and pressure to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl (2-methylcyclohex-2-en-1-yl)propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of alkyl-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Dimethyl (2-methylcyclohex-2-en-1-yl)propanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Wirkmechanismus

The mechanism of action of Dimethyl (2-methylcyclohex-2-en-1-yl)propanedioate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester groups can undergo hydrolysis to release active metabolites, which then interact with biological pathways to exert their effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Dimethyl (2-methylcyclohex-2-en-1-yl)propanedioate is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in applications where specific reactivity is required.

Eigenschaften

CAS-Nummer

61111-36-2

Molekularformel

C12H18O4

Molekulargewicht

226.27 g/mol

IUPAC-Name

dimethyl 2-(2-methylcyclohex-2-en-1-yl)propanedioate

InChI

InChI=1S/C12H18O4/c1-8-6-4-5-7-9(8)10(11(13)15-2)12(14)16-3/h6,9-10H,4-5,7H2,1-3H3

InChI-Schlüssel

RFRYXFRKUVRHCR-UHFFFAOYSA-N

Kanonische SMILES

CC1=CCCCC1C(C(=O)OC)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.